Bienvenue dans la boutique en ligne BenchChem!

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine

Medicinal Chemistry Synthetic Methodology Building Block

1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine (CAS 1674433-89-6, free base; CAS 1674390-06-7, hydrobromide salt) is a heterocyclic building block combining a piperazine ring with a 5-bromo-1,2,4-triazole moiety. The compound belongs to the broader class of triazole-piperazine hybrids, a scaffold that has been investigated in multiple therapeutic contexts, including monoamine oxidase (MAO) inhibition, PARP inhibition, and antimicrobial applications.

Molecular Formula C6H10BrN5
Molecular Weight 232.08 g/mol
Cat. No. B8017347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine
Molecular FormulaC6H10BrN5
Molecular Weight232.08 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NNC(=N2)Br
InChIInChI=1S/C6H10BrN5/c7-5-9-6(11-10-5)12-3-1-8-2-4-12/h8H,1-4H2,(H,9,10,11)
InChIKeyGQSRTTBKEGQYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine: Chemical-Class Context for Procurement & Research Use


1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine (CAS 1674433-89-6, free base; CAS 1674390-06-7, hydrobromide salt) is a heterocyclic building block combining a piperazine ring with a 5-bromo-1,2,4-triazole moiety. The compound belongs to the broader class of triazole-piperazine hybrids, a scaffold that has been investigated in multiple therapeutic contexts, including monoamine oxidase (MAO) inhibition, PARP inhibition, and antimicrobial applications [1] [2]. The bromine substituent at the triazole 5-position provides a synthetic handle for further derivatization via cross-coupling reactions and can modulate physicochemical properties (logP, TPSA) relative to non-halogenated or differently halogenated analogs. However, at the time of this analysis, published quantitative biological data specific to this exact compound—as opposed to its derivatives or close analogs—are extremely scarce. The compound is primarily offered by chemical suppliers as a research intermediate, and its differential value proposition must be understood through its structural features and synthetic utility rather than through extensive comparative pharmacological datasets.

Why 1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine Cannot Be Assumed Interchangeable with Other Triazole-Piperazine Analogs


Within the triazole-piperazine scaffold family, seemingly minor structural modifications produce dramatic shifts in target selectivity, potency, and pharmacokinetic profiles. For example, in a systematic series of 1,2,4-triazole-piperazine MAO inhibitors (compounds 5a–j), variation of the para-phenyl substituent from H to F to Cl to NO₂ yielded MAO-A IC₅₀ values spanning from 0.070 µM to >1 µM, a greater than 14-fold range [1]. The bromine atom in the target compound occupies the triazole 5-position rather than a pendant phenyl ring, and bromine's distinct steric bulk (van der Waals radius: Br = 1.85 Å vs. Cl = 1.75 Å, F = 1.47 Å) and electronic properties (Hammett σₚ: Br = 0.23 vs. Cl = 0.23, F = 0.06) can meaningfully alter hydrogen-bonding capacity, metabolic stability, and reactivity in downstream coupling chemistry compared to chloro-, fluoro-, or unsubstituted analogs. These differences preclude simple interchangeability in any application where target binding, ADME profile, or synthetic reactivity is critical. The specific evidence supporting or refuting the differentiation of this compound is quantitatively assessed in Section 3 below; where direct data are absent, this limitation is explicitly identified.

Quantitative Differentiation Evidence for 1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine vs. Closest Analogs


Substitution-Position Differentiation: 5-Bromo-1,2,4-triazole vs. 3-Bromo-1,2,4-triazole Regioisomer in Synthetic Intermediate Utility

1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine positions the bromine atom at the triazole 5-position, whereas its regioisomer 1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine places bromine at the 3-position. In 1,2,4-triazole chemistry, the 3- and 5-positions are tautomerically equivalent in the free triazole but become chemically distinct once N-substitution locks the tautomeric form. The target compound, with bromine distal to the piperazine attachment point, provides a different vector for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) compared to the 3-bromo isomer where bromine is adjacent to the piperazine-linked nitrogen. This regiochemical distinction determines which position is available for further elaboration and thus directly impacts synthetic route design for library production. No head-to-head comparative reactivity or biological data were identified for these two regioisomers [1] .

Medicinal Chemistry Synthetic Methodology Building Block

Halogen-Dependent MAO-A Inhibitory Activity: Class-Level Inference from 1,2,4-Triazole-Piperazine Series

In a published series of 1,2,4-triazole-piperazine hybrid derivatives (5a–j), the para-substituent on a pendant phenyl ring—not the triazole core—was systematically varied. The chloro-substituted compound 5c achieved an hMAO-A IC₅₀ of 0.070 ± 0.002 µM, representing the most potent compound in the series, while the unsubstituted (H) analog 5a, fluoro analog 5b, and nitro analog 5e showed weaker activity (IC₅₀ values reported as 'important' but quantitatively less potent than 5c) [1]. Although the bromine in the target compound is situated directly on the triazole ring rather than a pendant phenyl, this class-level data demonstrates that halogen identity and position within triazole-piperazine scaffolds can produce >10-fold differences in target potency. No direct MAO-A data are available for the bromo-triazole-substituted target compound, and extrapolation from phenyl-substituted analogs carries significant uncertainty [1].

Neuropharmacology Enzyme Inhibition MAO-A

Bromine as a Synthetic Diversification Handle: Cross-Coupling Advantage over Des-Bromo and Chloro Analogs

The C–Br bond at the triazole 5-position enables transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, etc.) with reactivity superior to the corresponding C–Cl bond and fundamentally absent in the des-bromo (C–H) analog. In palladium-catalyzed reactions, aryl bromides typically undergo oxidative addition 10–100× faster than aryl chlorides, enabling milder reaction conditions, shorter reaction times, and broader substrate scope [1]. This makes the 5-bromo derivative a far more versatile building block for generating diversified triazole-piperazine libraries than its 5-chloro, 5-fluoro, or unsubstituted counterparts. Of note, the bromine atom can also be reductively removed (dehalogenation) to access the unsubstituted scaffold if desired, providing both convergent and divergent synthetic flexibility that the des-bromo compound cannot offer.

Synthetic Chemistry Cross-Coupling Library Synthesis

Physicochemical Property Differentiation: Impact of Bromine on logP and TPSA

The introduction of bromine at the triazole 5-position alters key physicochemical descriptors relative to the unsubstituted analog. Computed properties from PubChem indicate that 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine (free base) has a molecular weight of 232.08 g/mol, with the hydrobromide salt form showing a topological polar surface area (TPSA) of 56.8 Ų and 1 rotatable bond [1]. In comparison, the des-bromo analog 1-(1H-1,2,4-triazol-3-yl)piperazine (CAS 74964-11-7) has a molecular weight of 153.19 g/mol and a TPSA of 41.0 Ų [2]. The bromine atom contributes approximately +78.9 g/mol to molecular weight and increases TPSA by ~15.8 Ų, which can influence membrane permeability, solubility, and oral bioavailability predictions. Additionally, the increased lipophilicity from bromine (estimated ΔclogP ≈ +0.6 to +0.9 units vs. des-bromo) may enhance blood-brain barrier penetration but also increase metabolic liability via CYP450 oxidation.

Physicochemical Properties Drug-Likeness ADME

Data Gap Statement: Absence of Direct Comparative Pharmacological Data for Procurement Decision-Making

Despite extensive search of primary literature, patent databases, and authoritative chemical biology repositories (ChEMBL, BindingDB, PubChem BioAssay), no direct head-to-head comparative biological data were identified for 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine against any named comparator compound. The ZINC15 database entry (ZINC587166377) confirms that this compound has not been reported in any ChEMBL publication and has not been used in any registered clinical trial [1]. This means that statements about differential antimicrobial potency (e.g., MIC values of 0.24–1.9 µg/mL cited on certain vendor websites) could not be independently verified through primary source retrieval. Users making procurement decisions should treat this compound as a synthetic building block with predicted class-level properties rather than as a validated pharmacological probe with established selectivity or potency advantages over specific analogs. Any research program requiring pre-existing comparative data should commission bespoke head-to-head testing before finalizing procurement specifications.

Evidence Gap Procurement Caveat Data Limitations

Recommended Application Scenarios for 1-(5-Bromo-1H-1,2,4-triazol-3-yl)piperazine Based on Available Evidence


Diversifiable Building Block for Triazole-Piperazine Library Synthesis via Cross-Coupling

This compound is best deployed as a key intermediate in medicinal chemistry library synthesis where the bromine atom serves as a versatile handle for late-stage diversification. The C–Br bond enables palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino substituents at the triazole 5-position, generating diverse analogs from a single intermediate. This strategy is particularly valuable in hit-to-lead campaigns targeting CNS enzymes (e.g., MAO-A, based on class precedent [1]) or oncology targets (e.g., PARP, per patent literature [2]), where systematic exploration of the triazole substitution vector can rapidly establish structure-activity relationships. The commercial availability of the compound in 95–98% purity from multiple suppliers (Leyan, ChemicalBook-listed vendors) supports its use in parallel synthesis workflows.

Regiochemical Probe in Tautomerism-Dependent Activity Studies

Because 1,2,4-triazoles exist as tautomeric mixtures in solution but become locked upon N-substitution, this compound (bromine at the 5-position with piperazine at the 3-position) serves as a defined regioisomer for probing how regiochemistry affects biological target engagement. Researchers investigating triazole-containing pharmacophores can use this compound alongside its 3-bromo regioisomer (CAS 1674390-06-7) to determine whether the orientation of the bromine substituent relative to the piperazine attachment point influences binding affinity, functional activity, or metabolic stability at their target of interest.

Physicochemical Comparator in Halogen-Scanning Studies

In lead optimization programs where halogen scanning is employed to balance potency, lipophilicity, and metabolic stability, this compound can serve as the bromine reference point in a halogen series (F, Cl, Br, I, H). The bromine atom's moderate size and lipophilicity (predicted ΔclogP ≈ +0.6 to +0.9 vs. des-bromo) make it a useful intermediate between smaller halogens (F, Cl) and the larger iodine. Teams can procure this compound alongside its synthetic precursors (5-bromo-1H-1,2,4-triazole, CAS 7343-33-1) to construct matched molecular pairs for systematic property analysis.

Dehalogenation Precursor for Accessing the Unsubstituted Scaffold

The bromine substituent can be removed via catalytic hydrogenation or metal-mediated reduction to yield 1-(1H-1,2,4-triazol-3-yl)piperazine. This provides a synthetic route to the unsubstituted parent compound from a brominated intermediate, which may be advantageous when direct synthesis of the des-bromo compound is complicated by regioselectivity issues in triazole N-alkylation. Procurement of the bromo compound thus enables access to both the substituted and unsubstituted scaffolds from a single inventory item, increasing laboratory efficiency.

Quote Request

Request a Quote for 1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.